molecular formula C15H12Cl2N2O2 B266979 N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide

N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide

Cat. No. B266979
M. Wt: 323.2 g/mol
InChI Key: AECUVBZDTNEDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy metabolism and cellular homeostasis, making A-769662 a promising target for therapeutic interventions in metabolic disorders such as obesity, type 2 diabetes, and cancer.

Mechanism of Action

N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. AMPK activation results in the inhibition of ATP-consuming processes and the stimulation of ATP-generating processes, leading to a decrease in cellular energy expenditure and an increase in energy production. AMPK activation also leads to the activation of downstream signaling pathways involved in glucose and lipid metabolism, protein synthesis, and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound increases glucose uptake and fatty acid oxidation in muscle and adipose tissue cells, and induces mitochondrial biogenesis in liver cells. In vivo studies in mice have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism, and reduces body weight gain and adiposity. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide has several advantages for lab experiments, including its high potency and specificity for AMPK activation, its ability to activate AMPK in various cell types, and its potential therapeutic applications in metabolic disorders and cancer. However, this compound also has some limitations, including its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its potential to interfere with other cellular signaling pathways.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide, including:
1. Further optimization of the synthesis method to increase the yield and purity of this compound and to develop more efficient and scalable production methods.
2. Investigation of the potential therapeutic applications of this compound in metabolic disorders and cancer, including clinical trials in humans.
3. Elucidation of the molecular mechanisms underlying the anti-tumor effects of this compound and the development of more potent and specific anti-cancer drugs based on this compound.
4. Investigation of the potential side effects and toxicity of this compound in humans and the development of safer and more effective drugs based on this compound.
5. Exploration of the potential interactions between this compound and other cellular signaling pathways and the development of more selective and specific AMPK activators.
In conclusion, this compound is a promising small molecule activator of AMPK with potential therapeutic applications in metabolic disorders and cancer. Further research is needed to fully elucidate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments, and to develop more efficient and safe drugs based on this compound.

Synthesis Methods

N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide can be synthesized using a multi-step process starting from 3,5-dichlorobenzoic acid. The first step involves the conversion of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride using thionyl chloride. The resulting 3,5-dichlorobenzoyl chloride is then reacted with 3-aminoacetophenone to obtain this compound. The synthesis method has been optimized to increase the yield and purity of this compound, making it suitable for large-scale production.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound activates AMPK in various cell lines, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In vivo studies in mice have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism, and reduces body weight gain and adiposity. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3,5-dichlorobenzamide

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-3-2-4-14(8-13)19-15(21)10-5-11(16)7-12(17)6-10/h2-8H,1H3,(H,18,20)(H,19,21)

InChI Key

AECUVBZDTNEDEQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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